5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one

Catalog No.
S570977
CAS No.
698-10-2
M.F
C7H10O3
M. Wt
142.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one

CAS Number

698-10-2

Product Name

5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one

IUPAC Name

2-ethyl-4-hydroxy-3-methyl-2H-furan-5-one

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

InChI

InChI=1S/C7H10O3/c1-3-5-4(2)6(8)7(9)10-5/h5,8H,3H2,1-2H3

InChI Key

IUFQZPBIRYFPFD-UHFFFAOYSA-N

SMILES

CCC1C(=C(C(=O)O1)O)C

Solubility

soluble in wate

Synonyms

2,4-Dihydroxy-3-methyl-2-hexenoic Acid γ-Lactone; 3-Hydroxy-4-methyl-5-ethyl-2(5H)-furanone; Abhexone; Homosotolone; α-Hydroxy-β-methyl-Δα,β-γ-hexenolactone; α-Hydroxy-β-methyl-γ-hexenolactone

Canonical SMILES

CCC1C(=C(C(=O)O1)O)C

Natural Occurrence and Biological Activity:

5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one, also known as maple furanone or abhexone, is a naturally occurring furanone found in various fruits, including maple syrup, cheese, strawberries, and tomatoes [, ]. It contributes to the characteristic aroma and flavor of these products and exhibits various biological activities relevant to scientific research.

  • Antioxidant properties: Studies suggest that 5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one possesses antioxidant activity, potentially offering protection against oxidative stress and related diseases [].
  • Antimicrobial activity: Research indicates potential antimicrobial properties against certain foodborne pathogens, suggesting its application in food preservation [].
  • Flavor and Fragrance Industry: Due to its pleasant caramel-like aroma, 5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one finds application as a flavoring agent and fragrance additive in various food and cosmetic products.

Synthetic Route and Applications in Chemical Research:

-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one can be synthesized through various chemical pathways. One common method involves the cyclization of 2,4-dihydroxy-3-methylhexanoic acid, often used in research to study its chemical properties and reactivity.

This compound serves as a valuable research tool in organic chemistry and related fields due to its unique structure and functional groups.

  • Asymmetric synthesis: Researchers utilize 5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one as a chiral auxiliary in asymmetric synthesis, facilitating the development of new molecules with specific chirality.
  • Organic reaction studies: The presence of a furanone ring and hydroxyl groups makes it a relevant molecule for studying various organic reactions and reaction mechanisms.

Ongoing Research and Potential Applications:

Research on 5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one continues to explore its potential applications in various fields.

  • Food science: Ongoing research investigates its potential use as a natural food preservative and flavor enhancer, aiming to improve food quality and shelf life.
  • Biomedical research: Studies are exploring its potential biological activities, including its role in anti-inflammatory and anti-cancer pathways.
  • Material science: Recent research explores the potential application of this compound in developing new bio-based materials with unique properties.

5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one, also known as Abhexone, is an organic compound with the molecular formula C7H10O3C_7H_{10}O_3 and a molecular weight of approximately 142.15 g/mol. This compound features a furan ring and is characterized by its hydroxyl and ethyl substituents. It is identified by the CAS Registry Number 698-10-2 and has various synonyms, including 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone and 4-Methyl-5-ethyl-3-hydroxyfuranone .

The pleasant aroma of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one is attributed to its interaction with olfactory receptors in the nose. However, the specific mechanism by which this interaction occurs is not fully understood [].

Typical of furan derivatives:

  • Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of its corresponding acids.
  • Oxidation: It can be oxidized to yield various products, including carboxylic acids.
  • Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

These reactions are facilitated by the presence of functional groups, making the compound versatile in organic synthesis .

Research indicates that 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one exhibits notable biological activities, including:

  • Antimicrobial properties: It has shown effectiveness against various bacterial strains.
  • Antioxidant activity: The compound may help in scavenging free radicals, contributing to its potential health benefits.
  • Flavoring agent: Due to its pleasant aroma, it is utilized in food products and fragrances .

Several methods have been reported for synthesizing 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one:

  • Cyclization Reactions: This involves the cyclization of appropriate precursors containing hydroxyl and ethyl groups.
  • Biological Synthesis: Certain microorganisms can produce this compound through fermentation processes.
  • Chemical Synthesis: Synthetic pathways often utilize starting materials like methyl furfural and ethyl acetoacetate under acidic conditions .

The applications of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one span various industries:

  • Food Industry: Used as a flavoring agent due to its fruity aroma.
  • Cosmetics: Incorporated in fragrances and personal care products.
  • Pharmaceuticals: Explored for potential therapeutic properties owing to its biological activities .

5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one shares structural and functional similarities with several other compounds. Here are a few notable examples:

Compound NameChemical FormulaUnique Features
3-Hydroxy-4-methylfuran-2(5H)-oneC6H8O3Lacks ethyl group; primarily studied for flavoring.
4-MethylfuranC5H6OSimpler structure; used as a solvent and fuel additive.
2(5H)-FuranoneC4H6OBasic furan derivative; serves as a precursor in organic synthesis.

The uniqueness of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one lies in its specific combination of functional groups that confer both flavoring properties and biological activity not found in simpler furan derivatives .

Physical Description

Liquid
Solid
yellow liquid with a maple, butterscotch odou

XLogP3

0.9

Density

1.134-1.144

Melting Point

21°C

GHS Hazard Statements

Aggregated GHS information provided by 1606 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 1606 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 1604 of 1606 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

698-10-2

Wikipedia

5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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